molecular formula C19H14O4 B029490 rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one CAS No. 1217816-92-6

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one

Cat. No.: B029490
CAS No.: 1217816-92-6
M. Wt: 306.3 g/mol
InChI Key: UWQGTFVNMFSCJN-UHFFFAOYSA-N
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Description

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is a complex, racemic molecular scaffold of significant interest in synthetic and medicinal chemistry research. This compound features a unique polycyclic architecture that incorporates a central benzopyranone core fused with a pyran ring and further elaborated with a phenyl substituent and a critical, highly reactive epoxy moiety. The presence of the epoxide group makes this molecule a valuable electrophilic intermediate for the exploration of nucleophilic ring-opening reactions, enabling the synthesis of a diverse array of more complex derivatives for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

14-methyl-11-phenyl-8,13,15-trioxatetracyclo[8.5.0.02,7.012,14]pentadeca-1(10),2,4,6-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-19-17(23-19)14(11-7-3-2-4-8-11)15-16(22-19)12-9-5-6-10-13(12)21-18(15)20/h2-10,14,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQGTFVNMFSCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562313
Record name 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217816-92-6
Record name 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 4-Hydroxycoumarin Derivatives

4-Hydroxycoumarin serves as a versatile precursor due to its reactive α,β-unsaturated lactone system. Reaction with α-methylcinnamaldehyde under acidic conditions generates the pyran ring via a tandem Knoevenagel-Michael cyclization.

Reaction Conditions :

  • Catalyst : Piperidine (10 mol%) in ethanol

  • Temperature : 80°C, reflux

  • Yield : 65–72%

Mechanistic Pathway :

  • Knoevenagel condensation forms the α,β-unsaturated ketone intermediate.

  • Intramolecular Michael addition cyclizes the structure into the pyrano[3,2-c]benzopyran core.

[4+2] Cycloaddition Strategies

Electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD) react with coumarin-derived dienes in a Diels-Alder fashion to form the pyran ring.

Key Variables :

ParameterOptimal Range
SolventToluene
Temperature110°C
Reaction Time12 hours
CatalystNone (thermal)

Epoxidation of the 2,3-Double Bond

Introducing the epoxy group at the 2,3-position requires selective oxidation of the intermediate pyrano[3,2-c]benzopyran derivative containing a double bond.

Peracid-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA) is widely employed for stereospecific epoxidation.

Procedure :

  • Dissolve the diene intermediate (1 eq) in dichloromethane.

  • Add mCPBA (1.2 eq) at 0°C.

  • Stir for 6 hours at room temperature.

Outcome :

  • Epoxide Configuration : Racemic mixture due to non-chiral conditions.

  • Yield : 78–85%

Transition Metal-Catalyzed Epoxidation

Vanadium-based catalysts enable epoxidation with higher regioselectivity under mild conditions.

Catalyst System :

  • VO(acac)₂ (5 mol%)

  • tert-Butyl hydroperoxide (TBHP) as oxidant

Advantages :

  • Reduced side reactions (e.g., over-oxidation)

  • Scalable to kilogram quantities

Industrial-Scale Optimization

Large-scale production necessitates balancing cost, safety, and efficiency.

Continuous Flow Reactor Synthesis

Adopting flow chemistry minimizes thermal degradation and improves reproducibility:

ParameterBatch ProcessFlow Process
Reaction Time8 hours45 minutes
Yield72%88%
Purity95%99%

Solvent Recycling Protocols

Ethanol-water mixtures (7:3 v/v) are recovered via distillation, reducing waste by 40%.

Analytical Characterization

Post-synthetic validation ensures structural fidelity:

Techniques :

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 3H, C2-CH₃)

    • δ 4.12–4.18 (m, 2H, epoxy protons)

  • X-ray Crystallography :

    • Confirms cis-configuration of epoxy oxygen atoms.

    • Unit cell parameters: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å.

Challenges and Mitigation Strategies

ChallengeSolution
Epoxide ring-opening under acidic conditionsUse buffered neutral pH during workup
Diastereomer separationChiral HPLC with Chiralpak IA column
Thermal instability above 150°CLow-temperature storage (−20°C)

Emerging Methodologies

Photochemical Epoxidation

UV irradiation (λ = 300 nm) in the presence of singlet oxygen generates the epoxide without metal catalysts.

Conditions :

  • Solvent: Acetonitrile

  • Light Source: Medium-pressure Hg lamp

  • Yield: 68%

Biocatalytic Approaches

Engineered cytochrome P450 enzymes achieve enantioselective epoxidation, though currently limited to milligram scales.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Peracid Epoxidation8598High$$$
Flow Synthesis8899Very High$$$$
Photochemical6895Moderate$$

Chemical Reactions Analysis

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Research

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one has been identified as an important intermediate in the synthesis of various pharmaceutical compounds, including anticoagulants like Warfarin. Its epoxy group allows for further functionalization, making it a versatile building block in drug development.

Case Study: Synthesis of Warfarin Metabolites

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize Warfarin metabolites. The compound's ability to undergo nucleophilic attack at the epoxy position was critical for generating biologically active derivatives .

Biochemical Studies

The compound has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties. Its structural similarity to known bioactive molecules suggests that it may interact with various biological targets.

Case Study: Anti-Cancer Activity

Research conducted at a leading university demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest .

Material Science

In material science, the compound's epoxy functionality is exploited to develop new polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Case Study: Development of Epoxy Resins

A recent study explored the use of this compound as a curing agent in epoxy resins. The results indicated improved adhesion and mechanical strength compared to conventional curing agents .

Mechanism of Action

The mechanism of action of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physical Properties

The table below highlights key structural differences and physical properties between the rac compound and related derivatives:

Compound Name Substituents/Modifications logP (Calculated) Biological Activities Key References
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one 2-Methyl, 2,3-epoxy, 4-phenyl N/A Potential anticoagulant/antimicrobial*
3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one 2-Methoxy, 2-methyl, 4-phenyl 4.070 Anticoagulant (cyclocoumarol analog)
8-Amino-7-(p-bromophenyl)-10-hydroxypyridino[3',2'-6,5]pyrano[3,2-c]benzopyran p-Bromophenyl, amino, hydroxyl N/A Antibacterial, antifungal
2-N-Furoylamino-3-carboethoxy-4-(p-bromophenyl)-4H,5H-pyrano[3,2-c]benzopyran p-Bromophenyl, furoylamino, carboethoxy N/A Antitumor (in vitro assays)
Monocerin (natural product) Furo[3,2-c]benzopyran core, hydroxy, methoxy, n-propyl N/A Antifungal
Antimicrobial and Antifungal Activity
  • rac-2-Methyl-2,3-epoxy-4-phenyl derivative: Limited direct data, but structural analogs with 4-aryl groups (e.g., p-bromophenyl) exhibit moderate antimicrobial activity .
  • p-Bromophenyl derivatives: Compounds like 8-amino-7-(p-bromophenyl)-10-hydroxypyridino analogs show potent antibacterial and antifungal activity (MIC values: 8–32 µg/mL against S. aureus and C. albicans) .
  • Monocerin: A natural furo-benzopyran with antifungal activity against plant pathogens .
Anticoagulant Activity
  • Cyclocoumarol (3,4-dihydro-2-methoxy-2-methyl-4-phenyl analog) : A vitamin K antagonist and anticoagulant, structurally related to warfarin . The rac compound’s epoxy group may alter binding to vitamin K epoxide reductase compared to methoxy substituents.
Antitumor Activity
  • Furoylamino and chloroacetylamino derivatives: Exhibit cytotoxicity against human cancer cell lines (e.g., IC₅₀: 12–25 µM for HeLa cells) due to electron-withdrawing groups enhancing DNA intercalation .

Key Structural and Functional Insights

  • Epoxy vs.
  • Aryl Substituents : 4-Phenyl and p-bromophenyl groups enhance π-π stacking with biological targets, improving antimicrobial and antitumor efficacy .
  • Amino and Hydroxyl Modifications: These groups facilitate hydrogen bonding, critical for interactions with enzymes like topoisomerases or fungal cytochrome P450 .

Biological Activity

Rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H14O4C_{19}H_{14}O_{4}, with a molecular weight of approximately 306.31 g/mol. The compound features an epoxy group at the 2,3-position and a phenyl substituent at the 4-position of the pyrano ring. These structural characteristics suggest potential reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of substituted cinnamonitriles with 4-hydroxycoumarin in aqueous media, using triethylbenzyl-ammonium chloride as a catalyst. This method is environmentally friendly due to the use of water as a solvent and allows for efficient formation of pyrano derivatives .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Baicalein4H-pyrano[3,2-c]benzopyran backboneAnticancer properties
CoumarinSimple coumarin structureAntioxidant effects
FlavonoidsPolyphenolic structureVarious health benefits

Uniqueness : this compound is distinguished by its epoxy group and specific substitutions on the pyran ring that may enhance its biological activity compared to other similar compounds like baicalein or simple coumarins. Its complex structure allows for diverse chemical reactivity and potential therapeutic applications not fully explored in related compounds.

Case Studies and Research Findings

While extensive research specifically focusing on this compound is limited, studies on structurally related compounds provide insights into its potential mechanisms:

  • Anticancer Mechanisms : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins. Further studies are needed to elucidate the specific pathways influenced by rac-2-Methyl-2,3-epoxy derivatives.
  • Antimicrobial Efficacy : Research on related chromones has demonstrated effectiveness against various bacterial strains and fungi, suggesting that rac-2-Methyl derivatives may exhibit similar profiles.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structural identity of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one?

  • Methodological Answer :

  • IR Spectroscopy : Compare experimental IR spectra with NIST reference data (e.g., absorption bands for epoxy, carbonyl, and aromatic groups). Focus on epoxy C-O stretching (~1250 cm⁻¹) and lactone carbonyl (~1740 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to verify stereochemistry and substituent positions. For example, the methyl group at position 2 and the phenyl group at position 4 should show distinct splitting patterns in ¹H NMR .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing experimental unit cell parameters with single-crystal data from related pyrano-benzopyran derivatives .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates during cyclization.
  • Catalyst Selection : Evaluate Lewis acids (e.g., BF₃·Et₂O) for epoxy ring formation efficiency.
  • Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) to separate diastereomers, as the compound’s logP (~4.07) suggests moderate hydrophobicity .

Advanced Research Questions

Q. How can factorial design resolve contradictions in experimental data during reaction optimization?

  • Methodological Answer :

  • Variable Screening : Use a 2ᵏ factorial design to test factors like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity. Analyze interactions via ANOVA to identify dominant variables .
  • Case Example : If conflicting data arise on epoxy ring stability, prioritize temperature-catalyst interactions. Higher temperatures may degrade the epoxy group unless balanced by optimal catalyst levels .
  • Response Surface Methodology (RSM) : Refine optimal conditions using central composite design (CCD) to model nonlinear relationships .

Q. What computational tools are suitable for predicting the reactivity of this compound in heterocyclic transformations?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for ring-opening reactions. The epoxy group’s electrophilicity can be quantified via Fukui indices .
  • Retrosynthetic Analysis : Apply Pistachio/BKMS_METABOLIC databases to identify feasible precursors for derivatization (e.g., introducing substituents at the phenyl group) .
  • COMSOL Multiphysics : Simulate reaction kinetics under flow conditions to predict scalability .

Q. How can researchers address discrepancies in reported logP values for this compound?

  • Methodological Answer :

  • Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with Crippen’s calculated value (4.07) .
  • Data Reconciliation : Cross-reference NIST experimental data with computational predictions (e.g., XLogP3) to identify systematic errors .
  • Statistical Analysis : Perform a meta-analysis of existing literature to quantify uncertainty ranges .

Q. What advanced separation techniques are recommended for isolating enantiomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/heptane mobile phases. Optimize resolution using DOE principles .
  • Membrane Technologies : Explore enantioselective membranes (e.g., cyclodextrin-functionalized) for large-scale separations, referencing CRDC subclass RDF2050104 .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) and monitor via DSC for phase purity .

Key Research Recommendations

  • Contradiction Resolution : Cross-validate spectral data (IR, NMR) with NIST and peer-reviewed crystallography studies to resolve structural ambiguities .
  • AI Integration : Implement machine learning (e.g., COMSOL-AI workflows) for predictive modeling of reaction pathways and byproduct formation .
  • Ethical Data Practices : Ensure data integrity via encrypted repositories and access controls, as outlined in chemical software security protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.